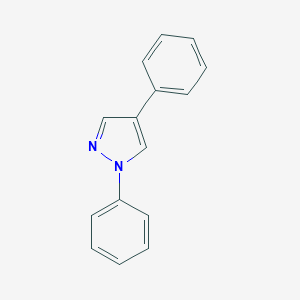

1,4-Diphenylpyrazole

説明

Synthesis Analysis

The synthesis of 1,4-Diphenylpyrazole derivatives has been achieved through various methods. One notable protocol involves the reactions of 3-aryl-2,3-epoxy-1-phenyl-1-propanone with phenylhydrazine under ultrasound irradiation, resulting in 5-aryl-1,3-diphenylpyrazole with high yields and environmental friendliness (Ji-tai Li et al., 2010). Another approach utilizes potassium permanganate supported on silica gel as a dehydrogenation reagent to synthesize a series of 1,3-diphenylpyrazole derivatives (Ens Joint, 2009).

Molecular Structure Analysis

Molecular structure and solid-state photochromism of 1,3-diphenyl-4-(2-chlorobenzal)-5-hydroxypyrazole 4-methylthiosemicarbazone have been characterized, revealing reversible enol-keto photoisomerization, excellent photostability, and high fatigue resistance (Jixi Guo et al., 2007).

Chemical Reactions and Properties

1,3-Diphenylpyrazoles have been synthesized and evaluated for their antiparasitic activities, showing that nitrated compounds were more efficient against various parasites (Pascal Rathelot et al., 2002). Additionally, studies on phenyl-substituted heterocyclic compounds have provided insight into the nitration of 1,3- and 1,5-diphenylpyrazoles, yielding specific nitrophenyl compounds under varying conditions (B. Lynch & Y. Hung, 1964).

Physical Properties Analysis

The polarized IR spectra of hydrogen-bonded 3,5-diphenylpyrazole crystals at different temperatures have shown that the spectral properties are closely related to the electronic structure of the molecular systems, indicating strong coupling in the tetramers through a "tail-to-head"-type Davydov coupling (H. Flakus et al., 2012).

科学的研究の応用

HIV-1 Reverse Transcriptase Inhibition : A novel class of 1,5-diphenylpyrazole derivatives was found to be effective as nonnucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, showing good activity against both wild-type and delavirdine-resistant P236L reverse transcriptase (RT) (Genin et al., 2000).

Antitumor Agents : 1,5-Diphenylpyrazole derivatives substituted with different triazoles were synthesized and evaluated for their anti-estrogenic effects and cytotoxic properties against estrogen-dependent tumor cell lines (Farag et al., 2010).

Prostaglandin Reductase Inhibition : The molecule 1,3-diphenylpyrazole-4-propionic acid (DPPA) was found to be a potent inhibitor of prostaglandin reductase, which is involved in inflammation and fungal infections, suggesting its potential as a treatment for these conditions (Kavitha & Velraj, 2018).

Corrosion Inhibition : Certain 4H-triazole derivatives, including 3,5-diphenyl-4H-1,2,4-triazole, were studied for their efficiency in inhibiting corrosion of mild steel in hydrochloric acid solutions, demonstrating significant protective properties (Bentiss et al., 2007).

Antiparasitic Activities : 1,3-Diphenylpyrazole derivatives were synthesized and assessed for their antiparasitic activities, with some compounds showing effectiveness against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum (Rathelot et al., 2002).

Hypoglycemic Agents : Several 3,5-diarylpyrazolesulfonylurea derivatives were prepared and shown to have potent hypoglycemic activity, indicating their potential as treatments for diabetes (Soliman et al., 1981).

Antibacterial Activity : Synthesized 4-arylazo-1-substituted-3,5-diphenylpyrazoles exhibited significant antibacterial activity, indicating their potential use as antibacterial agents (Amir et al., 2003).

将来の方向性

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

特性

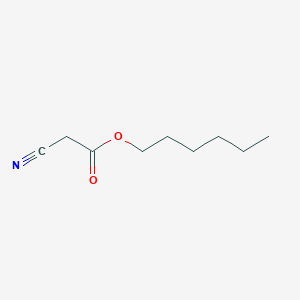

IUPAC Name |

1,4-diphenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-13(8-4-1)14-11-16-17(12-14)15-9-5-2-6-10-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKVEARUNZRABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346571 | |

| Record name | 1,4-Diphenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diphenylpyrazole | |

CAS RN |

15132-01-1 | |

| Record name | 1,4-Diphenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)

![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)